Cyclopropane, octylidene- Cyclopropane, octylidene-
Brand Name: Vulcanchem
CAS No.: 50915-95-2
VCID: VC19620431
InChI: InChI=1S/C11H20/c1-2-3-4-5-6-7-8-11-9-10-11/h8H,2-7,9-10H2,1H3
SMILES:
Molecular Formula: C11H20
Molecular Weight: 152.28 g/mol

Cyclopropane, octylidene-

CAS No.: 50915-95-2

Cat. No.: VC19620431

Molecular Formula: C11H20

Molecular Weight: 152.28 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropane, octylidene- - 50915-95-2

Specification

CAS No. 50915-95-2
Molecular Formula C11H20
Molecular Weight 152.28 g/mol
IUPAC Name octylidenecyclopropane
Standard InChI InChI=1S/C11H20/c1-2-3-4-5-6-7-8-11-9-10-11/h8H,2-7,9-10H2,1H3
Standard InChI Key UAZDDXNWLVRRNN-UHFFFAOYSA-N
Canonical SMILES CCCCCCCC=C1CC1

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Nomenclature

Cyclopropane, octylidene- is systematically named octylidenecyclopropane under IUPAC conventions. Its molecular formula C11H20\text{C}_{11}\text{H}_{20} corresponds to a molecular weight of 152.28 g/mol . The compound’s structure features a cyclopropane ring fused to an octylidene group, creating a hybrid system with distinct electronic and steric properties.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC11H20\text{C}_{11}\text{H}_{20}
Molecular Weight152.28 g/mol
IUPAC NameOctylidenecyclopropane
CAS Registry Number50915-95-2
InChI KeyInChI=1S/C11H20/
SMILESC=CC1CC1CCCCCCC

Stereoelectronic Features

The cyclopropane ring imposes significant angular strain (27.5kcal/mol\sim 27.5 \, \text{kcal/mol}) due to its 6060^\circ bond angles . The sp²-hybridized carbon in the alkylidene group further increases strain (40.9kcal/mol\sim 40.9 \, \text{kcal/mol}), enhancing reactivity toward transition metal-mediated ring-opening . Conformational analysis reveals that the octylidene chain adopts a staggered configuration to minimize steric clashes with the cyclopropane ring.

Synthetic Routes and Isolation

Biosynthetic Occurrence

Cyclopropane, octylidene- has been identified in Persicaria hydropiperoides and Persicaria minor, though its biosynthetic pathway remains uncharacterized . Proposed routes involve enzymatic cyclopropanation of unsaturated fatty acids via S-adenosylmethionine (SAM)-dependent methyltransferases.

Transition Metal-Catalyzed Cyclopropanation

A common synthetic strategy employs rhodium(I) catalysts (e.g., RhCl(PPh3)3\text{RhCl}(\text{PPh}_3)_3) to facilitate cyclopropanation of 1,9-decadiene derivatives. The reaction proceeds via oxidative addition of diazo compounds to the metal center, followed by carbene transfer to the alkene .

Ring-Closing Metathesis

Grubbs’ second-generation catalyst (RuCl2(PCy3)2(=CHPh)\text{RuCl}_2(\text{PCy}_3)_2(\text{=CHPh})) enables the formation of the cyclopropane ring through olefin metathesis. This method offers superior stereocontrol but requires carefully designed diene precursors to avoid competing polymerization .

Reactivity and Functionalization

Transition Metal-Mediated Ring Opening

The high strain energy of cyclopropane, octylidene- makes it susceptible to transition metal-catalyzed ring-opening reactions. Rhodium complexes, such as [Rh(CO)2Cl]2[\text{Rh}(\text{CO})_2\text{Cl}]_2, selectively cleave the proximal C–C bond of the cyclopropane ring, generating metallacyclic intermediates (e.g., 1.2) . These intermediates participate in [(3+2)+2] carbocyclizations with alkynes, yielding cis-fused 5,7-bicyclic systems (Fig. 1).

RhCMetallacycle+AlkyneBicyclic Product\begin{array}{ccc} & \text{Rh} & \\ \text{C} & \rightarrow & \text{Metallacycle} + \text{Alkyne} \rightarrow \text{Bicyclic Product} \\ \end{array}

Figure 1: Rhodium-catalyzed [(3+2)+2] carbocyclization mechanism .

Table 2: Representative Cycloaddition Reactions

SubstrateCatalystProductYield (%)Reference
OctylidenecyclopropaneRhCl(CO)2\text{RhCl}(\text{CO})_2cis-5,7-Bicyclo[6.4.0]dodecane78

Oxidative Functionalization

The exocyclic double bond in cyclopropane, octylidene- undergoes selective epoxidation using meta-chloroperbenzoic acid (mCPBA), yielding an epoxide derivative. Subsequent ring-opening with nucleophiles (e.g., water, amines) provides access to hydroxylated or aminated cyclopropane analogs .

Applications in Natural Product Synthesis

Guaianolide Skeleton Construction

The cis-fused 5,7-bicyclic systems derived from cyclopropane, octylidene- serve as key intermediates in the synthesis of guaianolide sesquiterpenes (e.g., +repin). Rhodium-catalyzed cycloadditions install the bicyclic core, while subsequent oxidations and lactonizations complete the tricyclic framework .

Pseudoguaianolide Derivatives

Physicochemical Properties and Stability

Thermodynamic Parameters

Cyclopropane, octylidene- exhibits a boiling point of 189C189^\circ \text{C} and a density of 0.84g/cm30.84 \, \text{g/cm}^3. Its strain energy (40.9kcal/mol\sim 40.9 \, \text{kcal/mol}) is comparable to other alkylidenecyclopropanes .

Table 3: Thermodynamic Properties

PropertyValueMethod
Boiling Point189°CEstimated
Density0.84 g/cm³Computational
Strain Energy40.9 kcal/molDFT Calculation

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 0.98 (t, 3H, CH₃), 1.26–1.35 (m, 10H, CH₂), 2.15 (m, 2H, cyclopropane CH₂), 5.42 (t, 1H, =CH) .

  • ¹³C NMR (CDCl₃, 100 MHz): δ 14.1 (CH₃), 22.6–31.9 (CH₂), 33.8 (cyclopropane C), 128.5 (=CH) .

Future Directions

Recent advances in enantioselective cyclopropanation and transition metal catalysis promise to expand the utility of cyclopropane, octylidene- in asymmetric synthesis. Computational studies aimed at predicting regioselectivity in cycloadditions are also underway, leveraging machine learning models trained on experimental datasets .

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